N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide
Description
N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide is a sulfonamide-derived compound featuring a mesitylsulfonyl group (2,4,6-trimethylphenylsulfonyl) and an isonicotinamide (pyridine-4-carboxamide) moiety attached to a tetrahydrodibenzo[b,d]furan core. The tetrahydrodibenzo[b,d]furan scaffold provides structural rigidity, while the mesitylsulfonyl group introduces steric bulk and lipophilicity. The isonicotinamide group may facilitate hydrogen bonding or π-π stacking interactions due to its pyridine ring.
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,6-trimethylphenyl)sulfonylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-17-14-18(2)26(19(3)15-17)34(31,32)29(27(30)20-10-12-28-13-11-20)21-8-9-25-23(16-21)22-6-4-5-7-24(22)33-25/h8-16H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLGPLYHXWEKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the mesitylsulfonyl chloride: Mesitylene is reacted with chlorosulfonic acid to form mesitylsulfonyl chloride.
Coupling with tetrahydrodibenzo[b,d]furan: The mesitylsulfonyl chloride is then reacted with 6,7,8,9-tetrahydrodibenzo[b,d]furan in the presence of a base to form the mesitylsulfonyl-tetrahydrodibenzo[b,d]furan intermediate.
Formation of isonicotinamide: The intermediate is then coupled with isonicotinic acid or its derivatives under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Recent studies have indicated that compounds similar to N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide exhibit significant antimicrobial properties against various bacterial and fungal strains. This suggests potential applications in treating infections caused by resistant pathogens .
-
Serotonin Modulation :
- The compound has been investigated for its effects on serotonin receptors, particularly the 5-HT6 subtype. Research indicates that it may serve as a selective ligand for these receptors, which are implicated in several central nervous system disorders such as schizophrenia and obesity . This modulation could lead to new therapeutic strategies targeting mood disorders and cognitive dysfunction.
- Anti-inflammatory Properties :
Case Study 1: Antimicrobial Screening
A study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results showed promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Case Study 2: Serotonin Receptor Interaction
In a pharmacological study aimed at identifying new 5-HT6 receptor ligands, this compound was tested for binding affinity and functional activity. The findings revealed that the compound exhibited selective binding to the receptor and modulated downstream signaling pathways associated with appetite regulation and mood stabilization.
Mechanism of Action
The mechanism of action of N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The mesitylsulfonyl group could play a key role in binding to target molecules, while the tetrahydrodibenzo[b,d]furan moiety might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
* Molecular formula inferred from analogs in .
Key Observations:
Sulfonamide Substituents: The mesitylsulfonyl group in the target compound enhances steric hindrance and lipophilicity compared to simpler benzenesulfonamide derivatives (e.g., 4-methylbenzenesulfonamide in ). This may reduce solubility but improve membrane permeability. ~433.55 for the target compound).
Core Modifications: The tetrahydrodibenzo[b,d]furan core in the target compound is fully saturated, increasing conformational rigidity compared to unsaturated analogs like . Saturation may reduce metabolic oxidation susceptibility.
Functional Group Variations :
Research Findings and Implications
- Steric Effects : Mesitylsulfonyl-containing compounds (target and ) may exhibit reduced binding to targets requiring deep active-site penetration due to their bulky substituents. Conversely, smaller sulfonamides (e.g., ) could access narrower pockets.
- Aromatic Interactions : The naphthyl group in and the pyridine in the target compound suggest divergent interaction profiles—naphthyl favors π-π stacking, while pyridine enables hydrogen bonding.
- Metabolic Stability : Saturation in the dibenzofuran core (target compound) likely improves metabolic stability compared to unsaturated analogs like , which may be prone to oxidative degradation.
Biological Activity
N-(mesitylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C27H26N2O4S, with a molecular weight of approximately 474.6 g/mol. This compound is characterized by the presence of a mesitylsulfonyl group and a tetrahydrodibenzo[b,d]furan moiety, which contribute to its reactivity and interaction with various biological targets.
Structural Characteristics
The compound's structure allows for diverse interactions within biological systems. The sulfonamide and isonicotinamide functionalities are particularly significant as they can participate in various biochemical pathways. The following table summarizes key structural features of related compounds that exhibit similar biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide | C28H28N2O4S | Contains a tert-butyl group; studied for similar biological activities |
| 2,4,5-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide | C22H25NO3S | Features a trimethyl group; shows potential antimicrobial properties |
| N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-ethylphenyl)sulfonyl)isonicotinamide | C24H26N2O4S | Acetylated benzofuran structure; explored for anticancer activity |
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Effects : Similar compounds have shown activity against various pathogens, indicating potential use as antimicrobial agents.
- Neurological Implications : The compound's interaction with serotonin receptors suggests it may have applications in treating CNS disorders.
Case Studies and Research Findings
Recent studies have highlighted the biological implications of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of isonicotinamide exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Activity : Research indicated that sulfonamide derivatives possess broad-spectrum antimicrobial properties. A specific study found that compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
- CNS Effects : Investigations into the serotonergic activity of related compounds revealed their potential as modulators for treating conditions like anxiety and depression. These findings suggest that this compound could be beneficial in neurological applications .
Q & A
Q. Table 1: Sulfonylation Optimization Parameters
| Parameter | Condition/Reagent | Reference |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Catalyst | Trifluoroacetic acid | |
| Reaction Time | 12 hours | |
| Temperature | Room temperature (~25°C) |
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Standard characterization protocols include:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR for proton environments (e.g., mesityl methyl groups at δ 2.3–2.6 ppm; tetrahydrodibenzo furan protons at δ 6.5–7.2 ppm) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
Advanced: How can molecular docking studies predict interactions with enzymatic targets like enoyl-ACP reductase?
Answer:
Methodology :
- Target selection : Use enzymes with known structures (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, PDB: 2HYM) .
- Binding site prediction : Tools like Q-SiteFinder identify key residues (e.g., Tyr 158, Met 103 in 2HYM) .
- Docking software : AutoDock Vina or GOLD to simulate ligand-enzyme interactions. Prioritize compounds showing hydrogen bonding with catalytic residues (e.g., ΔG < -8 kcal/mol) .
Q. Table 2: Key Residues for Docking Studies
| Enzyme Target | Critical Residues | Interaction Type | Reference |
|---|---|---|---|
| Enoyl-ACP reductase | Tyr 158, Met 103, Lys 165 | Hydrogen bonding | |
| Kinases (e.g., RAF) | DFG motif, Gatekeeper | Hydrophobic/Electrostatic |
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
Analytical strategies :
- PASS (Prediction of Activity Spectra) analysis : Compare predicted activity probabilities (Pa > 0.7 indicates high confidence; Pa < 0.5 suggests novel mechanisms) .
- Dose-response validation : Use in vitro assays (e.g., Alamar Blue for Mycobacterium tuberculosis H37Rv, MIC ≤3.1 µg/mL) to confirm computational predictions .
- Structural-activity relationships (SAR) : Modify substituents (e.g., mesitylsulfonyl vs. tosyl groups) to assess impact on IC50 .
Advanced: What computational tools are recommended for predicting physicochemical properties and stability?
Answer:
Tools and parameters :
- LogP and solubility : Use MarvinSketch or ACD/Labs for lipophilicity (LogP ~3.5 for dibenzofuran derivatives) .
- Degradation pathways : Employ density functional theory (DFT) to model hydrolysis of sulfonamide bonds under acidic conditions .
- Thermal stability : Differential scanning calorimetry (DSC) to identify melting points (>200°C typical for fused aromatic systems) .
Basic: What are the hypothesized biological targets based on structural analogs?
Answer:
- Enoyl-ACP reductase : Structural similarity to 1-(furan-2-yl)-N-(thiadiazolyl)methanamine derivatives showing anti-tubercular activity .
- Kinases (e.g., RAF) : Isoelectronic isonicotinamide groups in RAF inhibitors suggest potential kinase inhibition .
- Membrane-associated enzymes : Tetrahydrodibenzo[b,d]furan’s lipophilicity may enhance membrane permeability .
Advanced: How can researchers validate target engagement in cellular assays?
Answer:
Stepwise validation :
Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stabilization post-compound treatment.
Gene knockout models : Compare activity in wild-type vs. enzyme-deficient Mycobacterium tuberculosis strains .
Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd < 1 µM indicates strong interaction) .
Basic: What are the critical purity standards for this compound in pharmacological studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
